Vescalagin (CAS 36001-47-5) is a well-defined, monomeric C-glycosidic ellagitannin, a class of hydrolyzable tannins found prominently in oak and chestnut wood. Unlike polymeric or crude tannin mixtures, vescalagin offers a single, characterizable molecular structure, making it a critical tool for applications requiring high reproducibility. Its core value propositions are rooted in its potent biological activities, including antioxidant and enzyme-inhibiting properties, and its specific stereochemistry, which differentiates its performance from close structural analogs.
Substituting high-purity vescalagin with its C-1 epimer, castalagin, can lead to significant variations in biological and physicochemical properties due to their distinct three-dimensional conformations. Studies demonstrate that vescalagin is more reactive and possesses different inhibitory and antioxidant capacities compared to castalagin. Furthermore, using undefined substitutes like commercial tannic acid or crude chestnut extracts introduces batch-to-batch variability and impurities that can compromise the reproducibility of sensitive assays, formulations, and manufacturing processes. The defined structure of vescalagin ensures that observed effects are attributable to a single molecule, a prerequisite for reliable scientific data and consistent product performance.
In a direct comparison of inhibitory activity against α-glucosidase, an enzyme relevant to managing postprandial hyperglycemia, vescalagin demonstrated significantly higher potency than its C-1 epimer, castalagin. Vescalagin exhibited an IC50 value of 0.35 µM, which was approximately 1.8-fold more potent than castalagin's IC50 of 0.63 µM under identical assay conditions.
| Evidence Dimension | α-Glucosidase Inhibition (IC50) |
| Target Compound Data | 0.35 ± 0.01 µM |
| Comparator Or Baseline | Castalagin: 0.63 ± 0.02 µM |
| Quantified Difference | 1.8x more potent |
| Conditions | In vitro enzymatic assay against Saccharomyces cerevisiae α-glucosidase. |
For researchers developing functional foods or therapeutics for glycemic control, selecting vescalagin over its closest analog provides a quantifiable potency advantage.
Physicochemical analysis reveals that vescalagin is more reactive and susceptible to oxidation than its epimer, castalagin. In a comparative study measuring the initial rate of oxidation in a hydroalcoholic solution, vescalagin oxidized at a rate of 0.021 Abs/min, nearly 30% faster than castalagin at 0.015 Abs/min. This higher reactivity is attributed to conformational differences making vescalagin more reactive to electrophilic reagents.
| Evidence Dimension | Initial Oxidation Rate (Abs/min) |
| Target Compound Data | 0.021 |
| Comparator Or Baseline | Castalagin: 0.015 |
| Quantified Difference | ~30% faster oxidation rate |
| Conditions | Oxidation monitored in a 12% v/v ethanol/water solution at pH 3.5. |
This difference in reactivity is critical for process design and formulation stability; vescalagin is better suited for applications leveraging its reactivity (e.g., forming chemical derivatives), while castalagin may be preferred where higher stability is required.
Vescalagin's specific structure makes it a highly effective precursor for forming stable, self-assembling metal-phenolic network (MPN) coatings. The galloyl and catechol groups within its structure act as multivalent chelating sites for metal ions like Fe(III), enabling the formation of stable, cross-linked films. Simpler phenolic compounds, such as gallic acid, also form MPNs but lack the larger, complex structure of vescalagin, which contributes to the unique physicochemical properties and stability of the resulting network. This makes vescalagin a specific choice for advanced coating and encapsulation applications where network integrity is paramount.
| Evidence Dimension | Formation of Metal-Phenolic Networks |
| Target Compound Data | Forms stable, cross-linked networks with metal ions (e.g., Fe(III)) due to multiple galloyl/catechol chelating sites. |
| Comparator Or Baseline | Gallic Acid: Forms simpler, less complex networks. |
| Quantified Difference | Qualitative difference in network complexity and resulting material properties. |
| Conditions | Self-assembly in aqueous solution with metal ions (e.g., FeCl3). |
For developing advanced functional coatings, controlled-release capsules, or biomaterial surfaces, using vescalagin as the phenolic ligand provides a specific molecular architecture that cannot be replicated by simpler phenols like gallic acid.
Based on its 1.8-fold higher in vitro potency compared to its epimer castalagin, vescalagin is the logical starting point for research programs focused on novel therapeutics or nutraceuticals for managing hyperglycemia. Its well-defined structure allows for clear structure-activity relationship (SAR) studies.
Vescalagin's demonstrated ability to form stable, complex networks with metal ions makes it a specific precursor for creating functional coatings. These applications include fabricating antibacterial surfaces, developing pH-responsive drug delivery systems, and creating green corrosion inhibitors where network properties are critical.
The quantifiable differences in activity and reactivity between vescalagin and castalagin make this pair of compounds an ideal model system for investigating how subtle changes in stereochemistry impact biological function. Using purified vescalagin allows for unambiguous conclusions about the role of its specific conformation.